![molecular formula C8H5Cl3N4O B3127550 2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide CAS No. 338419-09-3](/img/structure/B3127550.png)

2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide

Overview

Description

“2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are non-naturally occurring small molecules that have shown versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Optical Sensing and Biological Applications

Compounds with heteroatoms, such as the triazole derivatives, are significantly utilized in organic chemistry. These compounds, including the 2,2,2-trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide, are often employed as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes. They have been identified as exquisite sensing materials with a variety of biological and medicinal applications, marking their importance in the field of biochemistry and pharmacology (Jindal & Kaur, 2021).

Triazole Derivatives in Drug Development

The triazole derivatives, including 1,2,4-triazoles, are of considerable importance due to their broad range of biological activities. These compounds have been extensively studied and are known for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The diverse structural variations of triazole derivatives make them a focal point in the preparation of new drugs. Recent patents have shown interest in developing new methods of synthesis and biological evaluation of these compounds due to their potential therapeutic applications (Ferreira et al., 2013).

Antibacterial Activity

1,2,4-triazole-containing hybrids, in particular, have been studied for their antibacterial activity against Staphylococcus aureus, a highly contagious bacterial pathogen. These hybrids are potent inhibitors of essential bacterial proteins and enzymes, demonstrating dual or multiple antibacterial mechanisms of action. The antibacterial activity of these compounds makes them promising candidates for treating a broad spectrum of diseases caused by clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Synthetic Routes and Chemical Properties

The synthesis and chemical properties of 1,2,4-triazole derivatives have been a subject of intense research. These derivatives are important in various fields, including pharmaceutical chemistry, due to their significant biological activities. Their synthesis often involves complex chemical reactions, and researchers are continuously exploring new pathways to develop biologically active 1,2,4-triazoles. Understanding the synthetic routes and physico-chemical properties of these compounds is crucial for their practical application in medicine and pharmacy (Parchenko, 2019).

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular growth, and differentiation.

Mode of Action

The interaction of similar compounds with their targets often involves binding to the active site of the target protein, leading to changes in the protein’s function .

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, cellular growth, and differentiation .

Pharmacokinetics

A structurally similar compound was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties significantly impact the compound’s bioavailability and therapeutic potential.

Result of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to exhibit antiproliferative activities against cancer cells .

Biochemical Analysis

Biochemical Properties

2,2,2-Trichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that rely on phosphorylation events . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting survival signals . Furthermore, this compound can affect cellular proliferation and differentiation, making it a potential candidate for therapeutic applications in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes involved in cell growth, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or contribute to the compound’s overall effects. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, and its distribution within tissues can affect its biological activity . The localization and accumulation of this compound in specific cellular compartments can influence its interactions with target biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its ability to modulate cellular processes.

Properties

IUPAC Name |

2,2,2-trichloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3N4O/c9-8(10,11)7(16)14-5-2-1-3-15-6(5)12-4-13-15/h1-4H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQARFEDLWHSCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)NC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazole-4,5-dione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B3127468.png)

![methyl 3-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-2-thiophenecarboxylate](/img/structure/B3127475.png)

![5-[(3-Methoxyphenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3127490.png)

![Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate](/img/structure/B3127498.png)

![2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3127499.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(4-methoxyanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B3127506.png)

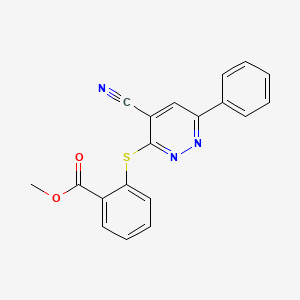

![6-Phenyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-4-pyridazinecarbonitrile](/img/structure/B3127507.png)

![Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate](/img/structure/B3127519.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3127546.png)

![Methyl 3-(benzyloxy)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127558.png)

![Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127566.png)